(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, widely referred to as RAMP, is a chiral N-amino pyrrolidine compound. It is a foundational chiral auxiliary, particularly in the Enders SAMP/RAMP hydrazone-alkylation methodology for asymmetric synthesis.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 72748-99-3
Cat. No. B1271665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
CAS72748-99-3
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCOCC1CCCN1N
InChIInChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1
InChIKeyBWSIKGOGLDNQBZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (CAS 72748-99-3)


(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, widely referred to as RAMP, is a chiral N-amino pyrrolidine compound [1]. It is a foundational chiral auxiliary, particularly in the Enders SAMP/RAMP hydrazone-alkylation methodology for asymmetric synthesis [2]. It is supplied as a colorless to light yellow liquid with a purity typically ≥95% (GC) , and is stored under inert gas at room temperature .

Why Generic Substitution Fails for (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine


The compound's utility is strictly defined by its (R)-stereoconfiguration. Interchanging it with its (S)-enantiomer (SAMP, CAS 59983-39-0) or a racemic mixture fundamentally reverses or negates the stereochemical outcome of any asymmetric synthesis, as the auxiliary's absolute configuration dictates the product's enantioselectivity [1]. Furthermore, substitution with other chiral auxiliaries (e.g., Evans oxazolidinones) or pyrrolidine-based organocatalysts (e.g., proline) is not viable without complete re-optimization of the synthetic route, as they operate through fundamentally different mechanistic pathways (e.g., enolate vs. hydrazone activation) and provide different levels of stereocontrol [2]. The specific N-amino pyrrolidine scaffold of RAMP is essential for its hydrazone-based chemistry [3].

Quantitative Differentiation: Evidence-Based Advantages of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine


Absolute Stereochemical Control vs. (S)-Enantiomer (SAMP)

The use of RAMP versus its (S)-enantiomer, SAMP, provides predictable, opposite stereocontrol in alkylation reactions. This allows for the selective synthesis of either (R)- or (S)-configured products from the same prochiral starting material. The method achieves high enantiomeric purity for both antipodes [1].

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

Defined and Verifiable Enantiomeric Purity via GC Analysis

The enantiomeric purity of RAMP batches can be rigorously quantified using established gas chromatography (GC) methods on chiral stationary phases, providing a verifiable quality metric for procurement. The method separates RAMP from its enantiomer, SAMP [1]. This is a critical differentiator from racemic mixtures or materials of undefined stereochemical purity.

Analytical Chemistry Quality Control Chiral Purity

Scalable Synthetic Route from (R)-Glutamic Acid

RAMP is produced via a distinct and scalable six-step synthesis starting from (R)-glutamic acid, yielding 35% overall [1]. This contrasts with the synthesis of SAMP, which is prepared from (S)-proline in four steps with a higher 58% yield [1]. The lower yield and longer sequence for RAMP have direct implications for its cost and supply chain compared to its (S)-counterpart, a key differentiator for procurement planning.

Process Chemistry Synthesis Scalability

High Diastereoselectivity in Key Reactions

In asymmetric Michael additions, RAMP-derived hydrazones demonstrate very high diastereoselectivity, achieving nearly complete stereocontrol in some systems. This high level of diastereocontrol is a hallmark of the SAMP/RAMP methodology and is critical for obtaining enantiopure building blocks [1].

Asymmetric Synthesis Michael Addition Diastereoselectivity

Distinct Physical Property: Optical Rotation

RAMP possesses a specific and positive optical rotation, a key physical property that distinguishes it from its enantiomer and serves as a rapid, routine identity check. The optical rotation for RAMP is reported as +81.5° (c=neat) .

Quality Control Identity Testing Physical Properties

Primary Application Scenarios for (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine


Enantioselective Synthesis of (R)-Configured Pharmaceutical Intermediates and Natural Products

RAMP is the definitive choice for any synthesis requiring the stereoselective introduction of an (R)-configured stereocenter via hydrazone alkylation [1]. This is directly supported by its established role in the synthesis of (R)-enantiomers, as demonstrated in the 82-90% ee synthesis of the platelet aggregation inhibitor imperanene [2]. It is therefore ideal for medicinal chemistry programs targeting specific (R)-enantiomers of drug candidates or for the total synthesis of (R)-configured natural products.

Asymmetric C-C Bond Formation via the Enders SAMP/RAMP Hydrazone Methodology

RAMP is the essential stoichiometric reagent for the Enders SAMP/RAMP hydrazone-alkylation reaction, a powerful and versatile method for constructing carbon-carbon bonds adjacent to a carbonyl group with high diastereo- and enantiocontrol [1]. Applications include asymmetric α-alkylation, Michael addition, and aldol reactions, with diastereomeric excesses exceeding 96% in favorable cases [3]. This makes it a cornerstone for building molecular complexity in both academic and industrial research settings.

Stereochemical Control in Process Development and Scale-Up

For process chemists, the documented and scalable, albeit lower-yielding, six-step synthesis of RAMP from (R)-glutamic acid (35% overall yield) [1] provides a reliable blueprint for both in-house synthesis and vendor sourcing. The availability of validated analytical methods (GC for enantiomeric purity [4] and optical rotation ) ensures that the quality and stereochemical integrity of RAMP can be maintained and verified across different batches and suppliers, a critical requirement for robust manufacturing processes.

Academic Research in Asymmetric Synthesis and Methodology Development

RAMP is a standard tool in academic laboratories for exploring new asymmetric reactions and synthesizing chiral building blocks. Its well-understood mechanism [1], commercial availability , and the wealth of literature precedent [2] make it a reliable and predictable reagent for fundamental research in stereoselective synthesis, enabling the investigation of novel transformations with a proven chiral controller.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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